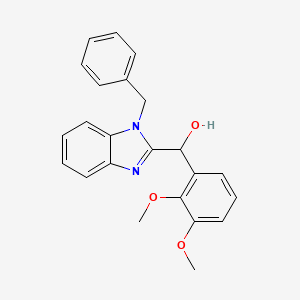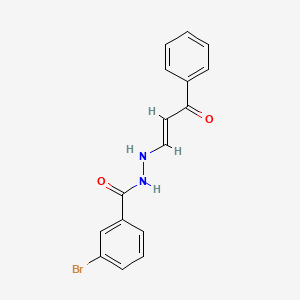![molecular formula C18H17BrN2O5 B5164000 4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}butanoic acid](/img/structure/B5164000.png)
4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}butanoic acid is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of 2-furanacrylic acid and has been synthesized using a variety of methods.
Mechanism of Action
The mechanism of action of 4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}butanoic acid is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes involved in inflammation and tumor growth. It may also induce cell death by activating apoptotic pathways.
Biochemical and Physiological Effects:
Studies have shown that 4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}butanoic acid can inhibit the production of inflammatory cytokines such as TNF-α and IL-6. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}butanoic acid in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have adverse effects on cells and tissues. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of 4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}butanoic acid. One area of research could be the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction could be the exploration of its potential therapeutic applications in other diseases such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies could be conducted to elucidate the mechanism of action and identify potential molecular targets for this compound.
Synthesis Methods
Several methods have been reported for the synthesis of 4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}butanoic acid. One of the most commonly used methods involves the reaction of 2-furanacrylic acid with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with N-(tert-butoxycarbonyl)-L-aspartic acid β-lactone to obtain the final compound.
Scientific Research Applications
The potential therapeutic applications of 4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}butanoic acid have been explored in several studies. This compound has been found to exhibit anti-inflammatory and anti-tumor properties. It has also been shown to inhibit the growth of cancer cells and induce cell death in vitro.
properties
IUPAC Name |
4-[[(E)-2-[(2-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O5/c19-14-7-2-1-6-13(14)17(24)21-15(11-12-5-4-10-26-12)18(25)20-9-3-8-16(22)23/h1-2,4-7,10-11H,3,8-9H2,(H,20,25)(H,21,24)(H,22,23)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXCFRCPKBNKDX-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCCCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NCCCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cyclopropyl-6-oxo-N-[4-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B5163920.png)


![methyl 1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinecarboxylate](/img/structure/B5163942.png)
![4-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5163948.png)
![6-(5-bromo-2-methoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5163950.png)
![N-[2-(2-ethoxyphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5163961.png)
![2-[(4-fluorophenyl)thio]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5163971.png)
![N-[2-[4-(dimethylamino)phenyl]-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5163985.png)
![N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5163999.png)
![3-methyl-N-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B5164005.png)

![2,5-dibenzyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5164021.png)
![N-(2-chlorophenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5164028.png)